molecular formula C18H17ClFNO B1325683 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-54-2

4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1325683
M. Wt: 317.8 g/mol
InChI Key: TXNIYDOBXHVIFZ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone, also known as 4CF3P, is an organic compound used in various scientific research applications. It is an aromatic compound, meaning it contains a benzene ring, and is composed of a substituted pyrrolidinomethyl group and a substituted benzophenone. 4CF3P has been studied for its potential uses in medicinal chemistry and organic synthesis, as well as its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Antiproliferative Activity : A study by Al‐Ghorbani et al. (2016) synthesized benzophenone analogues with antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. Compounds with chloro and fluoro substituents on the benzophenone scaffold showed significant activity by activating caspase-activated DNase for DNA fragmentation and apoptosis in cancer cells (Al‐Ghorbani et al., 2016).

  • Synthesis for Industrial Scale-Up : Karrer, Meier, and Pascual (2000) developed a selective synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, which is suitable for industrial scale-up, demonstrating the compound's potential for large-scale applications (Karrer et al., 2000).

  • Transformation in Chlorination Disinfection : Liu et al. (2016) investigated the transformation of 4-hydroxyl benzophenone in chlorination disinfection processes, identifying major products and proposing transformation pathways under various conditions. This study highlights the environmental impact and risks associated with such compounds (Liu et al., 2016).

  • Polymer Synthesis for Proton Exchange Membranes : Research by Ghassemi, Ndip, and McGrath (2004) focused on synthesizing rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics for proton exchange membranes, indicating applications in fuel cell technology (Ghassemi et al., 2004).

  • Tumor Growth Inhibition and Angiogenesis : Mohammed and Khanum (2018) explored the angiopreventive and in vitro tumor inhibition activities of novel synthetic benzophenone analogs. These compounds showed significant potential in cancer treatment by inhibiting tumor growth and affecting angiogenesis (Mohammed & Khanum, 2018).

  • Controlled-Release Characteristics in Drug Delivery : Gudasi et al. (2007) synthesized organopolyphosphazenes with benzophenone derivatives, which were developed as microspheres for controlled-release of drugs, demonstrating its potential in pharmaceutical applications (Gudasi et al., 2007).

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNIYDOBXHVIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643206
Record name (4-Chloro-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-54-2
Record name Methanone, (4-chloro-3-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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